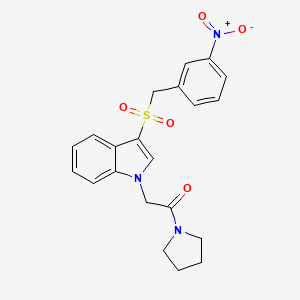

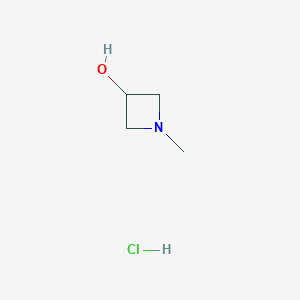

![molecular formula C20H20N2OS B3001914 2-甲基-4-[(4-甲基苄基)氧基]-6-[(苯硫基)甲基]嘧啶 CAS No. 339278-71-6](/img/structure/B3001914.png)

2-甲基-4-[(4-甲基苄基)氧基]-6-[(苯硫基)甲基]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their biological activities and potential therapeutic applications. Pyrimidine derivatives are known for their antitumor, antibacterial, and antiviral properties, making them significant in the field of medicinal chemistry.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase involves an oxidative addition reaction using iodine, ethanol, and water, starting from a key intermediate like 2-amino-4-oxo-6-methylpyrrolo[2,3-d]pyrimidine . Similarly, the synthesis of related compounds may involve cyclization, methylation, and oxidation steps, as seen in the synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques such as FT-IR, FT-Raman, NMR, and X-ray diffraction. For example, the vibrational spectral analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was carried out using FT-IR and FT-Raman spectroscopy, and the equilibrium geometry and vibrational wave numbers were computed using density functional theory . The crystal structure of other pyrimidine derivatives has been determined by X-ray single crystal diffraction .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including benzylation, nitrosation, and nucleophilic substitution. For instance, the treatment of 6-(N-methylanilino)-5-(N-phenylimino) pyrimidine-2, 4 (3H, 5H)-dione with benzyl hydrosulfide or benzylamine resulted in redox reactions and nucleophilic substitution . These reactions are crucial for modifying the chemical structure and potentially enhancing the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The stability of the molecule can be influenced by hyperconjugative interactions and charge delocalization, as analyzed using NBO analysis . The nonlinear optical behavior and molecular docking results can also provide insights into the potential applications of these compounds as chemotherapeutic agents .

科学研究应用

嘧啶衍生物的互变异构和分子相互作用

核酸碱的互变异构嘌呤和嘧啶碱(包括 2-甲基-4-[(4-甲基苄基)氧基]-6-[(苯硫基)甲基]嘧啶)的互变异构平衡受其环境的影响。分子之间的相互作用(例如 2-氧代-5-氯嘧啶和 2-羟基-5-氯嘧啶之间的相互作用)会影响氧代和羟基互变异构形式的相对稳定性。这种现象在生物学背景中至关重要,其中互变异构形式可以影响 DNA 突变等过程。对惰性基质中分离碱的红外研究提供了对这些互变异构平衡的宝贵见解(Person 等人,1989)。

嘧啶衍生物的合成和生物活性

嘧啶的合成和抗炎活性嘧啶表现出多种药理作用,如抗氧化、抗菌、抗病毒、抗真菌、抗结核和抗炎活性。研究重点介绍了嘧啶衍生物的合成方法及其归因于抑制各种炎症介质的抗炎作用。详细的构效关系 (SAR) 指导了具有增强抗炎活性和降低毒性的新嘧啶的开发(Rashid 等人,2021)。

嘧啶的抗癌潜力嘧啶是 DNA 和 RNA 的基本组成部分,其衍生物表现出多种药理活性,包括抗癌作用。嘧啶在各种支架中的抗癌潜力已得到广泛研究和专利。这些基于嘧啶的支架与不同的酶、受体和靶标相互作用,表明它们在药物开发中的潜力。结构、活性以及潜在的治疗应用在最近的专利中得到强调,突显了人们对嘧啶衍生物作为未来候选药物的持续兴趣(Kaur 等人,2014)。

嘧啶衍生物的光电应用

用于光电材料的功能化喹唑啉和嘧啶喹唑啉和嘧啶衍生物在新型光电材料的制造中发挥着重要作用。它们与 π 扩展共轭体系的结合对于制造用于有机发光二极管 (OLED) 的材料(包括白色 OLED 和高效红色磷光 OLED)很有价值。这些衍生物还显示出在非线性光学材料和比色 pH 传感器中的潜力。嘧啶推挽系统被考虑用于染料敏化太阳能电池等应用,突出了这些化合物在光电学中的广泛适用性(Lipunova 等人,2018)。

作用机制

The mechanism of action of “2-Methyl-4-[(4-methylbenzyl)oxy]-6-[(phenylsulfanyl)methyl]pyrimidine” is not explicitly mentioned in the available literature. The mechanisms of action of pyrimidine derivatives can vary widely depending on their molecular structure and the specific biological targets they interact with .

属性

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methoxy]-6-(phenylsulfanylmethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2OS/c1-15-8-10-17(11-9-15)13-23-20-12-18(21-16(2)22-20)14-24-19-6-4-3-5-7-19/h3-12H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFFZNFBLSSQNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=NC(=NC(=C2)CSC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[Chloro(difluoro)methyl]-8-nitro[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3001834.png)

![N-[1-(2,4-Dichlorophenyl)pyrazol-3-yl]prop-2-enamide](/img/structure/B3001839.png)

![N-(2-(pyridin-4-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3001843.png)

![[4-(benzylthio)-2-(4-ethylphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B3001845.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B3001847.png)

![2-(4-chlorophenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3001848.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3,4-difluorobenzamide](/img/structure/B3001852.png)

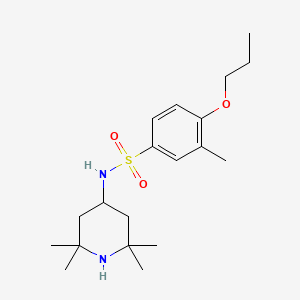

![[(2,6-dichlorophenyl)methyl][(E)-[(dimethylamino)methylidene]amino]dimethylazanium chloride](/img/structure/B3001854.png)